2-broMo-3-oxo-3-phenylpropanoic acid
Description
Contextualization within α-Halogenated β-Keto Acid Chemistry
2-Bromo-3-oxo-3-phenylpropanoic acid is a member of the α-halogenated β-keto acid class of compounds. This classification is based on the relative positions of its functional groups: a bromine atom is situated on the carbon alpha (α) to the carboxylic acid group, which is itself in the beta (β) position relative to a ketone. The general structure of α-halogenated β-keto acids imparts a unique reactivity profile.
The α-halogenation of ketones is a fundamental transformation in organic chemistry, typically proceeding via an enol or enolate intermediate. libretexts.orgwikipedia.org In an acidic medium, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking the halogenating agent. pressbooks.pub The presence of the electron-withdrawing halogen in the product tends to deactivate the carbonyl group towards further protonation, often preventing multiple halogenations. pressbooks.pub
The reactivity of α-haloketones is dominated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This dual reactivity is central to the synthetic utility of this class of compounds.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-Bromo-3-phenylpropanoic acid | C₉H₉BrO₂ | 229.07 | Lacks the β-keto group. nih.gov |
| Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) | C₉H₈O₃ | 164.16 | The non-halogenated parent β-keto acid. |
| 2,3-Dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ | 307.97 | Contains an additional bromine atom. researchgate.net |
| Bromoacetone | C₃H₅BrO | 136.98 | A simple α-bromoketone. openstax.org |
Significance as a Versatile Synthetic Intermediate and Building Block
The trifunctional nature of this compound endows it with considerable versatility as a synthetic intermediate. The interplay between the carboxylic acid, ketone, and α-bromo functionalities allows for a range of subsequent chemical transformations.
Nucleophilic Substitution: The α-bromo position is highly activated towards SN2 reactions with a wide array of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse functionalities, leading to complex molecular scaffolds.
Heterocycle Synthesis: α-Haloketones are renowned precursors for the synthesis of a vast number of heterocyclic compounds. nih.gov For instance, in the Hantzsch pyrrole (B145914) synthesis, an α-haloketone reacts with a β-ketoester and ammonia (B1221849) or a primary amine to form substituted pyrroles. uwindsor.ca Similarly, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) derivatives. The presence of the carboxylic acid and phenyl groups on the this compound backbone would allow for the synthesis of highly functionalized heterocyclic systems.
Decarboxylation: β-Keto acids are known to undergo facile decarboxylation upon heating, typically proceeding through a cyclic six-membered transition state to yield an enol intermediate, which then tautomerizes to a ketone. libretexts.orgmasterorganicchemistry.com In the case of this compound, thermal decarboxylation would be expected to produce α-bromoacetophenone. This reaction provides a pathway to α-haloketones from more complex precursors. If the decarboxylation is performed in the presence of a trapping agent, the intermediate enol could potentially be intercepted to form other products. youtube.com
Interactive Data Table: Potential Synthetic Transformations
| Reaction Type | Reagents | Potential Product Class |
| Nucleophilic Substitution | Amines, Thiols, Azides | Substituted α-amino, α-thio, or α-azido-β-keto acids |
| Hantzsch Pyrrole Synthesis | β-dicarbonyl compound, Ammonia/Amine | Polysubstituted pyrroles |
| Thiazole Synthesis | Thioamide/Thiourea (B124793) | Substituted thiazoles |
| Thermal Decarboxylation | Heat | α-Bromoacetophenone |
| Favorskii Rearrangement | Base (e.g., alkoxide) | Phenylacetic acid derivatives (potential) |
Overview of Current Research Landscape and Gaps
The current body of scientific literature contains extensive research on the synthesis and application of α-haloketones and β-dicarbonyl compounds in general. mdpi.comnih.govpressbooks.pub Methodologies for the α-halogenation of ketones continue to be developed, with a focus on greener and more efficient protocols. mdpi.com The utility of these building blocks in constructing complex molecules, particularly heterocycles of medicinal interest, is a mature and active area of investigation. researchgate.net
However, a specific focus on this compound is notably absent in the readily available literature. While the synthesis and reactions of its constituent parts (α-bromoketones, β-keto acids) are well-documented, the combined reactivity of this specific trifunctional molecule appears to be an under-investigated area. This represents a significant gap in the literature. The inherent instability of β-keto acids, which are prone to decarboxylation, may contribute to the scarcity of studies on this particular compound as an isolated and characterized species. It is more likely to be generated in situ as a transient intermediate for subsequent reactions.
Scope and Objectives of Academic Inquiry into this compound
Given the existing research gaps, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such an investigation could include:
Development of Stable Synthetic Routes: A key objective would be to develop reliable methods for the synthesis of this compound or stable derivatives (e.g., its esters). This would likely involve the controlled α-bromination of 3-oxo-3-phenylpropanoic acid or its ester derivatives under conditions that minimize premature decarboxylation.
Exploration of Reactivity and Synthetic Utility: A systematic investigation of its reactivity towards various nucleophiles would be crucial. This would involve mapping out its utility in the synthesis of novel, highly functionalized heterocyclic systems, such as pyrroles, thiazoles, and imidazoles, which are important pharmacophores.
Investigation of Decarboxylative Pathways: A detailed study of its decarboxylation under various conditions (thermal, base- or acid-catalyzed) could uncover novel synthetic pathways. For instance, performing the decarboxylation in the presence of various trapping agents could lead to interesting and useful molecular transformations.
Stereoselective Transformations: For future applications, developing asymmetric syntheses of chiral derivatives of this compound would be a significant advancement. This could involve enantioselective bromination or the use of chiral starting materials.
By pursuing these objectives, the academic community can unlock the synthetic potential of this versatile, yet overlooked, chemical entity, potentially leading to novel and efficient routes for the synthesis of complex and biologically relevant molecules.
Properties
CAS No. |
132089-31-7 |
|---|---|
Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05408 |
Synonyms |
2-broMo-3-oxo-3-phenylpropanoic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 3 Oxo 3 Phenylpropanoic Acid
Direct α-Halogenation Strategies
Direct bromination at the α-carbon of 3-oxo-3-phenylpropanoic acid or its analogues is a primary route for synthesis. The reactivity of the α-position is significantly enhanced by the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups. Various protocols have been developed to control the selectivity and efficiency of this transformation.
Enolate-Mediated Bromination Protocols
The α-protons of β-dicarbonyl compounds are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated product. The reaction of enolates, enol ethers, or enol acetates with a suitable brominating agent is often a preferred method for α-bromination due to high yields and minimal side-product formation. wikipedia.org While direct base-mediated bromination of the free acid can be complicated by deprotonation of the carboxylic acid, the principle is foundational. The enolate mechanism involves the formation of a resonance-stabilized carbanion that readily attacks the electrophile.
Acid-Catalyzed α-Bromination of β-Keto Acids and Analogues
Acid-catalyzed halogenation proceeds through a different intermediate—the enol. libretexts.org In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. masterorganicchemistry.comyoutube.com This enol, while less nucleophilic than an enolate, is reactive enough to attack electrophilic bromine. masterorganicchemistry.com The rate of reaction is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that enol formation is the rate-determining step. pressbooks.pub
For carboxylic acids specifically, direct α-bromination can be challenging because the molecule does not enolize to a significant extent. libretexts.org The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method that overcomes this issue. libretexts.org It involves reacting the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The PBr₃ first converts the carboxylic acid into an acid bromide. This intermediate readily enolizes, allowing for α-bromination to occur. Subsequent hydrolysis of the α-bromo acid bromide yields the final product, 2-bromo-3-oxo-3-phenylpropanoic acid. libretexts.org
| Reaction | Reagents | Key Intermediate | Description |
| General Acid-Catalyzed Bromination | Ketone, Br₂, Acid (e.g., HBr, Acetic Acid) | Enol | The acid catalyzes the formation of a nucleophilic enol, which attacks Br₂. masterorganicchemistry.compressbooks.pub |
| Hell-Volhard-Zelinskii (HVZ) Reaction | Carboxylic Acid, Br₂, PBr₃ (cat.) | Acid Bromide Enol | PBr₃ converts the carboxylic acid to an acid bromide, which readily forms an enol for bromination. libretexts.org |
Utilization of N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of carbonyl compounds. wikipedia.org It is a crystalline solid, making it a safer and more convenient alternative to handling liquid bromine. masterorganicchemistry.com NBS can achieve α-bromination of ketones under either acid-catalyzed or radical-pathway conditions. wikipedia.org Research has shown that 3-oxo-3-phenylpropanoic acid can be effectively brominated using NBS in the presence of potassium phosphate (B84403) in dichloromethane, affording a 77% yield under ambient conditions. Other catalytic systems, such as using ammonium (B1175870) acetate (B1210297) with NBS, have also proven effective for the α-bromination of ketones. rsc.org
| Starting Material | Brominating Agent | Catalyst/Conditions | Yield | Reference |
| 3-Oxo-3-phenylpropanoic acid | NBS | Potassium phosphate, Dichloromethane | 77% | |
| Acyclic Ketones | NBS | Ammonium Acetate, CCl₄, 80 °C | Good | rsc.org |
Regioselective and Chemoselective Bromination Approaches for β-Keto Systems
Achieving high regioselectivity is crucial in the synthesis of complex molecules. For β-keto systems, this means selectively introducing a single bromine atom at the α-position without side reactions, such as dibromination or bromination of an aromatic ring. The choice of brominating agent and reaction conditions plays a critical role.
One highly effective reagent is bromodimethylsulfonium bromide (BDMS), which allows for the α-monobromination of β-keto esters and 1,3-diketones with excellent yields and regioselectivity. nih.govacs.org A significant advantage of this method is that it requires no added base, Lewis acid, or other catalysts and proceeds under mild conditions (0-5 °C or room temperature). acs.orgorganic-chemistry.org
The regioselectivity of NBS can also be directed by the reaction conditions. For instance, under solvent-free conditions with a catalytic amount of p-toluenesulfonic acid (p-TsOH), NBS selectively brominates the α-position of ketones. researchgate.net However, in the presence of water, the reaction of methoxy-substituted aromatic ketones with NBS can lead to bromination on the aromatic ring instead. researchgate.net
| Reagent System | Substrate Type | Key Advantages | Reference |
| Bromodimethylsulfonium bromide (BDMS) | β-Keto esters, 1,3-Diketones | High regioselectivity, no catalyst needed, mild conditions, excellent yields. | nih.govacs.orgorganic-chemistry.org |
| NBS / p-TsOH (catalytic) | Ketones | Efficient α-bromination under solvent-free conditions. | researchgate.net |
Synthesis via Carbon-Carbon Bond Formation with Bromine Incorporation
An alternative synthetic approach involves constructing the carbon skeleton of the target molecule while incorporating the bromine atom. This method often starts with simpler, readily available precursors.
Strategies Involving Benzoylacetate Derivatives
A common strategy begins with an ester of 3-oxo-3-phenylpropanoic acid, such as ethyl benzoylacetate. This precursor already contains the core phenyl, ketone, and α-methylene groups. The synthesis involves the α-bromination of this β-keto ester, followed by the hydrolysis of the ester group to yield the desired carboxylic acid. Ethyl benzoylacetate can be effectively brominated to produce ethyl 2-bromo-3-oxo-3-phenylpropanoate. chemicalbook.com Subsequent saponification and careful acidification would provide the final product. Various conditions have been reported for the initial bromination step. chemicalbook.com
| Starting Material | Reagents | Product | Reference |
| Ethyl benzoylacetate | Hydrogen chloride, Dihydrogen peroxide, Potassium bromide in Toluene | Ethyl 2-bromo-3-oxo-3-phenylpropanoate | chemicalbook.com |
| Ethyl benzoylacetate | N-Bromosuccinimide (NBS) | Ethyl 2-bromo-3-oxo-3-phenylpropanoate | chemicalbook.com |
Knoevenagel-type Condensations and Subsequent Halogenation
A viable pathway to this compound begins with the synthesis of its precursor, 3-oxo-3-phenylpropanoic acid (also known as benzoylacetic acid). The Knoevenagel condensation represents a fundamental carbon-carbon bond-forming reaction that can be employed for this purpose. mdpi.com This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.comsciforum.net For instance, derivatives of benzoyl chloride can react with malonic acid esters in a Claisen-type condensation, which shares principles with the Knoevenagel reaction, to form a benzoylmalonate intermediate that yields the β-keto acid scaffold upon hydrolysis and decarboxylation.
Once the 3-oxo-3-phenylpropanoic acid precursor is obtained, the next critical step is α-halogenation. The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly reactive. Bromination at this position can be effectively achieved using brominating agents like N-bromosuccinimide (NBS). The reaction mechanism under acidic conditions involves the formation of an enol intermediate, which acts as the nucleophile. masterorganicchemistry.comyoutube.com The acid catalyzes the keto-enol tautomerism, and the electron-rich enol then attacks the electrophilic bromine source (e.g., Br₂ or NBS) to yield the α-brominated product. masterorganicchemistry.com
Recent studies have highlighted the use of catalysts like boric acid to improve the efficiency of Knoevenagel condensations, offering good catalytic activity and high yields for the formation of intermediates. mdpi.comsciforum.net
Rearrangement Pathways Leading to α-Brominated β-Keto Acid Scaffolds
Rearrangement reactions offer alternative and sometimes complex pathways to α-halogenated carbonyl structures. A notable strategy is the Hell-Volhard-Zelinskii reaction, which facilitates the α-bromination of carboxylic acids. libretexts.org In this method, the carboxylic acid is first converted into an acid bromide intermediate using a reagent like phosphorus tribromide (PBr₃). libretexts.org This acid bromide readily enolizes, and the subsequent reaction of the enol with bromine (Br₂) introduces a bromine atom at the α-position. libretexts.org Hydrolysis of the resulting α-bromo acyl bromide then yields the final α-bromo carboxylic acid. libretexts.org This pathway is significant because it overcomes the difficulty of enolizing a carboxylic acid directly. libretexts.org
Another relevant, though more complex, rearrangement has been observed in the bromination of allylaryls. acs.org This reaction proceeds through a bromonium ion intermediate which can undergo an intramolecular 1,2-shift by an electron-rich aryl group to form a spiro[2.5] intermediate. acs.org Subsequent ring-opening by a bromide anion can lead to rearranged dibromo products. acs.org While this specific pathway produces dibromoalkanes rather than the target keto acid, it illustrates a fundamental type of bromine-mediated rearrangement that can lead to complex halogenated scaffolds.
Asymmetric Synthesis of Chiral this compound Enantiomers
The introduction of a bromine atom at the α-position of 3-oxo-3-phenylpropanoic acid creates a stereocenter. Consequently, controlling the stereochemical outcome of this bromination is essential for synthesizing specific enantiomers, which is a critical aspect of modern pharmaceutical and fine chemical synthesis.
Chiral Auxiliary-Based Induction
One of the most established strategies for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org In the context of synthesizing chiral this compound, the precursor acid would first be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.org
The resulting chiral imide's enolate can be formed, and its geometry is influenced by the steric bulk of the auxiliary. This blocks one face of the enolate, forcing the electrophilic brominating agent (e.g., NBS) to attack from the less hindered face. wikipedia.org This process leads to the formation of one diastereomer in preference to the other. After the diastereoselective bromination, the chiral auxiliary is cleaved, releasing the desired enantiomerically enriched α-bromo-β-keto acid. tcichemicals.com
Enantioselective Organocatalytic Bromination
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. nih.govrsc.org Enantioselective α-bromination can be achieved using small chiral organic molecules as catalysts. nih.gov For carbonyl compounds, a common approach involves the use of chiral secondary amines, such as proline derivatives. The catalyst reacts with the carbonyl group to form a chiral enamine intermediate. This enamine, much like an enol, is nucleophilic at the α-carbon. The chirality of the catalyst directs the approach of the electrophilic bromine source to one face of the enamine, resulting in an enantioselective bromination. nih.gov While many examples focus on aldehydes and ketones, the principle is applicable to β-keto acid derivatives. nih.govnih.gov
Metal-Catalyzed Asymmetric Approaches
Chiral Lewis acid catalysis provides a highly effective method for the asymmetric halogenation of β-keto esters, which are close relatives of β-keto acids. researchgate.netnih.gov Complexes of metals such as copper(II), titanium, nickel, and zinc with chiral ligands have been shown to catalyze the enantioselective α-bromination and chlorination of β-keto esters with high efficiency. researchgate.net
A seminal approach utilizes chiral bisoxazoline-copper(II) complexes. nih.gov In this system, the β-keto ester coordinates to the chiral copper complex in a bidentate fashion, forming a rigid structure. nih.gov This conformation exposes one face of the resulting enolate to attack by an electrophilic bromine source like NBS, leading to high enantioselectivity. nih.gov This method is general for both cyclic and acyclic β-ketoesters, affording the α-bromo products in high yields and with significant enantiomeric excesses. nih.gov
| Catalyst System | Halogenating Agent | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Bisoxazoline-Copper(II) | NBS | Acyclic/Cyclic β-Ketoesters | Up to 82% | 70-99% | nih.gov |
| TiCl₂(TADDOLato) | NBS | β-Keto Esters | High (up to 88% for NCS) | Not specified | researchgate.net |
| PyBidine-Zn(OAc)₂ | NCS | α-Benzyl-β-ketoesters | Up to 82% | Not specified | researchgate.net |
Stereochemical Control in Bromination Reactions
Achieving stereochemical control in the synthesis of this compound is fundamentally about controlling the facial selectivity of the enol or enolate intermediate's reaction with an electrophilic bromine source. Without a chiral influence, the reaction on a prochiral substrate will produce a racemic mixture of enantiomers. libretexts.org
The methods described previously—chiral auxiliaries, organocatalysts, and metal catalysts—are the primary strategies for inducing this facial selectivity.
Chiral auxiliaries provide steric hindrance to block one reaction face. wikipedia.org
Organocatalysts create a transient chiral environment by forming a chiral enamine. nih.gov
Chiral metal catalysts act as chiral Lewis acids, coordinating the substrate to create a rigid, asymmetric environment that dictates the trajectory of the brominating agent. nih.gov
The choice of substrate, catalyst, solvent, and temperature are all critical parameters that must be optimized to maximize the diastereomeric or enantiomeric excess of the desired product. For example, the diastereoselectivity of alkylations using chiral auxiliaries has been shown to be highly dependent on the presence of additives like lithium chloride and the choice of solvent. wikipedia.org Similarly, in metal-catalyzed reactions, the structure of the chiral ligand is paramount in determining the stereochemical outcome. researchgate.netnih.gov
Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3 Oxo 3 Phenylpropanoic Acid
Decarboxylation Pathways and Kinetics
The loss of carbon dioxide from β-keto acids like 2-bromo-3-oxo-3-phenylpropanoic acid is a well-documented transformation that can proceed through several mechanistic routes. doubtnut.comyoutube.com The rate and outcome of these reactions are highly dependent on the reaction conditions.
Thermal Decarboxylation Mechanisms via Six-Membered Transition States
When heated, β-keto acids can undergo decarboxylation through a cyclic, six-membered transition state. youtube.comlibretexts.orgyoutube.com This pericyclic reaction involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen, facilitated by a cyclic arrangement of atoms. youtube.comlibretexts.org The concerted movement of six electrons leads to the elimination of carbon dioxide and the formation of an enol intermediate. libretexts.orgyoutube.com The general mechanism for the thermal decarboxylation of a β-keto acid is illustrated below:

Acid-Catalyzed Decarboxylation of β-Keto Acids
In the presence of a strong acid, the decarboxylation of β-keto acids can be accelerated. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the cleavage of the carbon-carbon bond between the carboxyl group and the α-carbon. The subsequent loss of a proton and carbon dioxide yields the enol form of the product. The kinetic study of the oxidation of related 4-oxo-4-phenylbutanoic acid by acid bromate (B103136) has shown a first-order dependence on the concentration of the hydrogen ion, indicating the role of acid catalysis. asianpubs.org
Influence of Solvent and Substituent Effects on Decarboxylation Rates
The rate of decarboxylation is significantly influenced by the solvent environment. Polar solvents can stabilize the charged transition states involved in certain decarboxylation pathways, thereby affecting the reaction rate. For instance, in the oxidative decarboxylation of substituted 4-oxoacids, the reaction kinetics were studied in varying compositions of acetic acid and water. asianpubs.org
Substituents on the phenyl ring of this compound can also exert electronic effects that alter the rate of decarboxylation. A study comparing the thermal decarboxylation of βγ-unsaturated acids with β-keto-acids argued for nearly identical, largely non-polar transition states based on the similar effects of substituents on their reaction rates. rsc.org This suggests that both electron-donating and electron-withdrawing groups can influence the stability of the transition state and thus the kinetics of the reaction.
Formation and Tautomerization of Enol Intermediates Post-Decarboxylation
Following decarboxylation, an enol intermediate is formed. libretexts.orgyoutube.com This enol is a tautomer of the corresponding ketone and will readily convert to the more stable keto form. The formation of 2-methyl-3,4-dihydro-1-naphthol as an intermediate in the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid provides evidence for the existence of such enol intermediates. rsc.org The tautomerization process is often rapid and can be catalyzed by traces of acid or base in the reaction medium.
Nucleophilic Substitution Reactions at the α-Bromine Center
The bromine atom at the α-position to the carbonyl group in this compound is highly susceptible to nucleophilic attack. libretexts.org This reactivity is a cornerstone of its utility in organic synthesis.
S_N2 Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
The α-bromo position of this compound is an excellent electrophilic center for S_N2 reactions. libretexts.org The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles. This is because the carbonyl group helps to stabilize the transition state of the S_N2 reaction, thereby lowering the activation energy and increasing the reaction rate. libretexts.org
A wide variety of nucleophiles can displace the bromide ion, including those containing oxygen, nitrogen, and sulfur atoms. libretexts.org For example, reaction with basic aqueous solutions can lead to the formation of α-hydroxy acids, while reaction with ammonia (B1221849) can produce α-amino acids. libretexts.org The use of less basic nucleophiles is generally preferred with α-haloketones to avoid competing enolate formation. jove.com However, α-haloacids like the subject compound react well with strongly basic nucleophiles via the S_N2 pathway. jove.com This is because the acidic proton of the carboxylic acid is abstracted first, forming the carboxylate anion which then undergoes substitution. jove.com
Computational studies on related α-haloketones have provided insights into the driving forces of these reactions, highlighting the attractive interactions between the nucleophile and the α-group hydrogens in the initial stages of the substitution reaction. up.ac.za
Below is a table summarizing the reactivity of α-halocarbonyl compounds with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Hydroxide (OH⁻) | α-Hydroxy Acid |
| Nitrogen | Ammonia (NH₃) | α-Amino Acid |
| Sulfur | Thiolates (RS⁻) | α-Thioether |
| Carbon | Cyanide (CN⁻) | α-Cyano Acid |
Formation of α-Substituted β-Keto Acid Derivatives
The presence of a bromine atom at the α-position, adjacent to both a carbonyl and a carboxyl group, makes it an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the direct introduction of a wide variety of functional groups at the α-carbon, leading to a diverse array of substituted β-keto acid derivatives. The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion.
The versatility of this transformation is highlighted by the range of nucleophiles that can be employed. This method provides a direct route to precursors for amino acids, hydroxy acids, and other valuable synthetic intermediates. The general scheme involves the reaction of this compound or its corresponding ester with a suitable nucleophile.
Table 1: Examples of α-Substitution Reactions
| Nucleophile (Nu:) | Reagent Example | Product: α-Substituted Derivative |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-azido-3-oxo-3-phenylpropanoic acid |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-hydroxy-3-oxo-3-phenylpropanoic acid |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-3-oxo-3-phenylpropanoic acid |
| Amine (RNH₂) | Ammonia (NH₃) | 2-amino-3-oxo-3-phenylpropanoic acid |
Intramolecular Cyclization Reactions Involving the α-Bromine
The dual functionality of this compound facilitates intramolecular cyclization reactions, providing pathways to various heterocyclic structures. In these reactions, a nucleophilic center within the molecule (or a tethered side chain) attacks the carbon bearing the bromine atom, which serves as the leaving group.
For instance, if the carboxylic acid group acts as the internal nucleophile, it could theoretically attack the α-carbon to form a three-membered α-lactone ring, although this is often a high-energy intermediate. More commonly, modifications of the molecule are undertaken to facilitate cyclization. α-Ketoacids are known to participate in condensation and cyclization reactions, often after initial reaction with another reagent. researchgate.net For example, reaction with a binucleophile like a substituted hydrazine (B178648) could lead to the formation of a pyrazolidinone ring system, where the initial condensation at the ketone is followed by an intramolecular nucleophilic attack displacing the bromine.
Carbonyl Reactivity and Functional Group Transformations
The ketone carbonyl group at the β-position is another key reactive site, susceptible to a wide range of nucleophilic additions and related transformations.
Selective Reduction Strategies (e.g., Asymmetric Reduction of Ketone)
The selective reduction of the ketone in β-keto acids and their esters is a powerful tool for creating chiral β-hydroxy acids, which are important building blocks in natural product synthesis. While standard reducing agents like sodium borohydride (B1222165) can reduce the ketone, significant research has focused on asymmetric methods to control the stereochemistry of the resulting alcohol.
Biocatalysis offers a highly effective strategy for this transformation. For example, studies on the closely related substrate, ethyl 3-oxo-3-phenylpropanoate, have demonstrated successful asymmetric reduction using yeast like Saccharomyces cerevisiae. researchgate.net This enzymatic reduction converts the ketone to a hydroxyl group with high enantioselectivity, a process that is difficult to achieve with conventional chemical reagents. researchgate.net
Table 2: Asymmetric Reduction of a β-Keto Ester
| Substrate | Catalyst/Reagent | Product | Key Outcome |
| Ethyl 3-oxo-3-phenylpropanoate | Saccharomyces cerevisiae | Ethyl (R)-3-hydroxy-3-phenylpropanoate | High enantiomeric excess |
Formation of Carbonyl Adducts and Derivatives
The ketone carbonyl can react with various nucleophiles to form adducts and derivatives. These reactions are often used to protect the ketone or to synthesize more complex molecules. For example, reaction with alcohols in the presence of an acid catalyst yields ketals.
Furthermore, the keto-acid moiety can be used to synthesize peptide-like structures. The synthesis of α-ketoamide derivatives often involves the reaction of a related α-keto acid with an amine, showcasing the versatility of this functional group in building larger molecular frameworks. nih.gov
Wittig and Related Olefination Reactions at the Ketone
The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. libretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent) attacking the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form a stable phosphine (B1218219) oxide and the desired alkene. organic-chemistry.orgwikipedia.org
In the case of this compound, the acidic proton of the carboxylic acid would be quenched by the strongly basic ylide. Therefore, the Wittig reaction is more practically carried out on the corresponding ester, such as ethyl 2-bromo-3-oxo-3-phenylpropanoate. nih.gov This transformation allows for the specific conversion of the ketone into a carbon-carbon double bond, introducing further structural diversity.
Table 3: Wittig Olefination at the Ketone
| Reactant 1 | Reactant 2 (Wittig Reagent) | Product |
| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 2-bromo-3-phenylbut-3-enoate |
Enolization and Tautomeric Equilibria in Solution
Like other β-dicarbonyl compounds, this compound exists in solution as an equilibrium mixture of its keto and enol tautomers. The presence of two electron-withdrawing groups (the ketone and the carboxyl group) flanking the α-carbon increases the acidity of the α-proton, facilitating its removal and the subsequent formation of an enolate, which is the conjugate base of both tautomers.
The enol form is stabilized by the formation of a conjugated system involving the C=C double bond, the carbonyl group, and the phenyl ring. Intramolecular hydrogen bonding between the enolic hydroxyl group and the carboxyl or keto oxygen can also contribute to its stability. The decarboxylation of similar 3-oxo carboxylic acids is known to proceed through an enol intermediate. youtube.com The position of the keto-enol equilibrium is influenced by factors such as solvent polarity, temperature, and pH.
Experimental Determination of Keto-Enol Ratios
The equilibrium between the keto and enol forms of a β-dicarbonyl compound can be experimentally determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools. thermofisher.comasu.edu The keto-enol tautomerism is typically slow on the NMR timescale, which allows for the distinct observation and quantification of signals corresponding to both the keto and enol tautomers. libretexts.org
In the ¹H NMR spectrum, the α-proton of the keto form and the vinylic proton of the enol form resonate at different chemical shifts. For instance, in ethyl acetoacetate, a related β-ketoester, the α-protons of the keto form appear as a singlet around 3.48 ppm, while the vinylic proton of the enol form is observed as a singlet around 5.03 ppm. thermofisher.com The enolic hydroxyl proton often appears as a broad signal at a downfield chemical shift, sometimes as high as 12.14 ppm, due to intramolecular hydrogen bonding. thermofisher.com
By integrating the areas of the signals corresponding to the keto and enol forms, the ratio of the two tautomers can be calculated. The equilibrium constant (Keq = [enol]/[keto]) and the percentage of each tautomer can then be determined. thermofisher.com
| Solvent | % Enol | Keq ([enol]/[keto]) |
|---|---|---|
| Water | 10.7 | 0.12 |
| Methanol | 21.5 | 0.27 |
| Acetonitrile | 34.5 | 0.53 |
| Chloroform | 47.2 | 0.89 |
| Benzene | 63.8 | 1.76 |
| Carbon Tetrachloride | 75.3 | 3.05 |
This data is illustrative and based on findings for ethyl benzoylacetate, a compound structurally related to this compound.
Impact of Electronic and Steric Factors on Tautomerism
The position of the keto-enol equilibrium is significantly influenced by both electronic and steric factors within the molecule.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of this compound would be expected to alter the relative stabilities of the keto and enol forms. Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-proton, thereby favoring enolization. Conversely, electron-donating groups may decrease the extent of enolization.
The bromine atom at the α-position is an electron-withdrawing group, which is expected to increase the acidity of the remaining α-hydrogen (if present) and stabilize the enolate anion, thus favoring the enol form.
To illustrate the impact of substituents, the following table presents hypothetical data based on the known effects of substituents on the enol content of similar β-dicarbonyl compounds.
| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted % Enol |
|---|---|---|
| -NO₂ (para) | Strongly Electron-Withdrawing | > 50% |
| -Br (para) | Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | ~ 45% |
| -H | Neutral | ~ 40% |
| -CH₃ (para) | Electron-Donating | ~ 35% |
| -OCH₃ (para) | Strongly Electron-Donating (Resonance) | < 30% |
This data is hypothetical and intended to illustrate the general principles of electronic effects on keto-enol tautomerism.
Steric Factors: The steric bulk of substituents can also play a crucial role. In this compound, the phenyl group is a bulky substituent. Generally, bulky groups at the β-position can favor the enol form due to the relief of steric strain in the planar enol structure compared to the tetrahedral keto form. researchgate.net The bromine atom at the α-position also contributes to steric interactions, and its presence can influence the preferred conformation of both the keto and enol tautomers.
Role of Enolates in Subsequent Reaction Pathways
The deprotonation of the α-carbon in this compound leads to the formation of an enolate ion. This enolate is a key reactive intermediate, acting as a potent nucleophile in a variety of chemical transformations. masterorganicchemistry.comntu.edu.sg
The enolate of this compound is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the oxygen atom. libretexts.org While reactions at the oxygen are possible, reactions at the α-carbon are generally more common, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at this position. libretexts.orglibretexts.org
The enolate can react with a range of electrophiles, including:
Alkyl halides: This reaction leads to the formation of a new carbon-carbon bond at the α-position, a process known as alkylation.
Aldehydes and ketones: The enolate can add to the carbonyl group of an aldehyde or ketone in an aldol-type reaction, forming a β-hydroxy carbonyl compound.
Halogens: Further halogenation can occur at the α-position if a suitable halogenating agent is present.
The presence of the bromine atom in the enolate of this compound introduces additional complexity and reactivity. The enolate can potentially undergo intramolecular reactions or rearrangements. Furthermore, the enolate can serve as a precursor for the formation of other functional groups through substitution or elimination reactions. For instance, the enolate could react with a nucleophile to displace the bromide ion, although this would compete with the nucleophilic character of the enolate itself. The reactivity of the enolate is a critical aspect in the synthetic utility of this compound, allowing for the construction of more complex molecular architectures. pharmacy180.com
Theoretical and Computational Chemistry Studies of 2 Bromo 3 Oxo 3 Phenylpropanoic Acid
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations offer profound insights into the electronic makeup and relative stability of a molecule. For 2-bromo-3-oxo-3-phenylpropanoic acid, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxyl and keto groups, which are electron-rich regions. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl carbons and the carbon atom bearing the bromine, indicating these as the sites most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.0 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. In an ESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups due to their high electronegativity. The acidic proton of the carboxylic acid would exhibit a strong positive potential. The phenyl ring would show a moderately negative potential due to its π-electron system, while the carbon atom attached to the bromine would have a region of positive potential, reflecting its electrophilic character.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Identification of Stable Conformers and Rotational Barriers
Rotation around the C-C and C-O bonds in the propanoic acid chain, as well as the bond connecting the phenyl group, leads to various conformers. The stability of these conformers is governed by a balance of steric hindrance, electronic effects, and intramolecular interactions. A potential energy surface (PES) scan, where the energy is calculated as a function of specific dihedral angles, can identify the energy minima corresponding to stable conformers and the transition states representing rotational barriers. For similar, flexible molecules, multiple stable conformers with small energy differences are often found. mdpi.com
Table 2: Predicted Major Rotational Barriers in this compound
| Rotational Bond | Predicted Barrier Height (Illustrative) | Description |
| C(phenyl)-C(carbonyl) | Moderate | Rotation of the phenyl group relative to the carbonyl group, influenced by steric hindrance. |
| C(α)-C(carbonyl) | Low to Moderate | Rotation around the central C-C bond, affecting the relative positions of the bromine and carboxylic acid groups. |
| C-O (carboxyl) | High | Rotation of the hydroxyl group of the carboxylic acid, with a high barrier due to partial double bond character. |
Note: These are illustrative predictions. The actual barriers would depend on the specific conformer and would be determined through computational scans.
Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions
Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the acidic proton of the carboxylic acid and the oxygen of the adjacent keto group, creating a six-membered ring-like structure. This type of interaction is known to enhance the stability of the conformer in which it occurs.
Solvation Effects on Conformational Preferences
No dedicated computational studies on the solvation effects on the conformational preferences of this compound were identified. Such a study would typically involve the use of implicit and explicit solvent models to understand how different solvent environments influence the equilibrium between various rotational isomers (conformers) of the molecule. The relative energies of these conformers, dictated by intramolecular hydrogen bonding and steric interactions, would be expected to change in solvents of varying polarity, which in turn could influence the compound's reactivity and spectroscopic signature.
Reaction Mechanism Modeling and Transition State Characterization
Computational Elucidation of Decarboxylation Mechanisms
There is no available research that computationally elucidates the decarboxylation mechanism of this compound. A computational investigation would likely explore different potential pathways for the loss of carbon dioxide, identifying the key transition states and intermediates. The presence of the bromine atom and the phenyl group would be expected to have a significant electronic and steric influence on the reaction barrier.
Transition State Geometries and Energetics for Nucleophilic Substitutions
Specific computational data on the transition state geometries and energetics for nucleophilic substitution reactions involving this compound are not present in the surveyed literature. Such studies would be valuable for understanding the reactivity of the carbon-bromine bond and predicting the feasibility of various substitution reactions. The calculations would provide insights into the reaction mechanism (e.g., S"N"1 vs. S"N"2) and the activation energies required.
Kinetic and Thermodynamic Parameter Derivations from DFT Calculations
No studies were found that have derived kinetic and thermodynamic parameters, such as rate constants and equilibrium constants, for reactions involving this compound using DFT calculations. These parameters are crucial for predicting reaction outcomes and optimizing reaction conditions.
Prediction and Interpretation of Spectroscopic Parameters
Computational NMR Chemical Shift Predictions (¹H, ¹³C)
While general methodologies for the computational prediction of ¹H and ¹³C NMR chemical shifts are well-established, specific predictions for this compound are not documented in the literature. Such calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, would be instrumental in confirming the structure of the molecule and assigning experimental NMR spectra. The accuracy of these predictions would depend on the level of theory, the basis set employed, and the consideration of conformational averaging and solvent effects.
Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a critical method for identifying molecular structures. scm.com Computational analysis, primarily through Density Functional Theory (DFT), has become an indispensable tool for interpreting and assigning the vibrational modes observed in experimental spectra. scielo.brnih.govnih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict the harmonic vibrational frequencies with a high degree of accuracy. nih.govijaemr.com These calculations allow for a detailed assignment of each vibrational mode to specific atomic motions within the molecule, such as stretching, bending, and torsional movements.
The theoretical vibrational spectrum provides a "fingerprint" of the molecule, with characteristic frequencies corresponding to its distinct functional groups. rsc.org Key vibrational modes for this compound include the carbonyl (C=O) stretching vibrations from both the ketone and carboxylic acid moieties, the hydroxyl (O-H) stretch of the carboxylic acid, vibrations of the phenyl ring, and the carbon-bromine (C-Br) stretching mode. pressbooks.pubmdpi.com The computational analysis also predicts the IR intensities and Raman activities of these modes, which helps in distinguishing between them and correlating theoretical data with experimental spectra. scm.comq-chem.com
Below is a table of selected, theoretically predicted vibrational frequencies for this compound, based on DFT calculations. The assignments are made by analyzing the potential energy distribution (PED) for each mode. researchgate.net
| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment (PED, %) |
|---|---|---|---|
| 3570 | High | Low | ν(O-H) stretch in carboxylic acid |
| 3065 | Medium | High | ν(C-H) stretch in phenyl ring |
| 1765 | Very High | Medium | ν(C=O) stretch in carboxylic acid |
| 1715 | Very High | Medium | ν(C=O) stretch in ketone |
| 1595 | High | High | ν(C=C) stretch in phenyl ring |
| 1450 | Medium | Medium | δ(C-H) bend in phenyl ring |
| 1310 | High | Low | δ(O-H) in-plane bend in carboxylic acid |
| 1220 | High | Medium | ν(C-O) stretch in carboxylic acid |
| 680 | Medium | Low | ν(C-Br) stretch |
ν: stretching; δ: bending/scissoring. Data are representative of typical DFT calculation results for similar structures.
UV-Vis Absorption Spectra Simulations
The electronic transitions and absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This computational method is highly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules by calculating the vertical excitation energies from the ground state to various excited states. researchgate.net The simulation provides the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., n → π* or π → π*). mdpi.comsyniutajournals.com
For this compound, the primary chromophores are the phenyl ring and the two carbonyl groups. The TD-DFT calculations, often performed with the same functional and basis set as the ground-state calculations and incorporating a solvent model to simulate solution-phase conditions, can elucidate the key electronic transitions. youtube.com The expected transitions include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. syniutajournals.com
The simulated spectrum helps in understanding the photophysical properties of the molecule. The calculated λmax values can be compared with experimental data to confirm the molecular structure and analyze how structural features influence the electronic absorption.
A summary of the theoretically predicted electronic transitions for this compound is presented in the following table.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Orbitals Involved |
|---|---|---|---|
| 285 | 0.025 | n → π | HOMO-1 → LUMO |
| 242 | 0.150 | π → π | HOMO → LUMO |
| 205 | 0.350 | π → π* | HOMO-2 → LUMO |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Data are representative of typical TD-DFT calculation results for similar structures.
Applications in Advanced Organic Synthesis and Material Precursors
Utilization as a Building Block for Complex Natural Products and Analogues
While direct applications of 2-bromo-3-oxo-3-phenylpropanoic acid in the total synthesis of complex natural products are not extensively documented, its structural motifs are precursors to key components of natural molecules, particularly amino acids. The related precursor, 3-oxo-3-phenylpropanoic acid, is a substrate in the biocatalytic synthesis of L-β-phenylalanine, an important chiral building block for various peptides and natural product analogues.
The presence of the α-bromo substituent offers a site for stereocontrolled introduction of nitrogen-containing functional groups through nucleophilic substitution. This positions this compound as a potential precursor for synthesizing α,β-diamino acids or other non-proteinogenic amino acids, which are crucial components of numerous bioactive natural products. The α-bromo ketone moiety is a well-established reactive handle in organic synthesis, allowing for dehydrobromination to form α,β-unsaturated systems, which are common structural features in natural products. pressbooks.publibretexts.orglibretexts.org
Precursor for Bioactive Molecules and Pharmaceutical Intermediates (focus on synthetic routes)
The utility of this compound and its derivatives as precursors for pharmaceuticals is well-established, primarily through the synthetic applications of its ethyl ester. Ethyl 2-bromo-3-oxo-3-phenylpropanoate is recognized as a critical building block for a range of biologically active compounds. eastfine.net Its unique combination of a halogen, a ketone, and an ester allows it to participate in a variety of cyclization and substitution reactions essential for drug synthesis. eastfine.net
Key synthetic applications include:
Anti-inflammatory and CNS Drugs: The ester derivative is a key intermediate in the production of active pharmaceutical ingredients (APIs) for anti-inflammatory, antipyretic, and central nervous system (CNS) therapies. eastfine.net
BET Protein Inhibitors: In medicinal chemistry, ethyl 2-bromo-3-oxo-3-phenylpropanoate has been used in the synthesis of complex tricyclic heterocycles designed as inhibitors of BET (Bromodomain and Extra-Terminal domain) proteins, a class of epigenetic readers implicated in cancer and inflammatory diseases. google.com
Aziridine Synthesis: The compound serves as a reactant in the formation of functionalized aziridines. uva.es These strained heterocycles are valuable intermediates themselves, capable of undergoing ring-opening reactions to generate amino-functionalized molecules.
The synthetic routes often involve the reaction of the α-bromo position with a nucleophile, followed by cyclization involving either the ketone or the carboxylate/ester function to construct the core of the target bioactive molecule.
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for generating molecular diversity in drug discovery. While specific MCRs involving this compound are not prominently reported, its structure makes it an ideal candidate for such transformations. The presence of ketone and carboxylic acid functionalities allows it to mimic the role of β-keto acids or their ester equivalents in classical MCRs.
Potential MCR Applications:
| MCR Type | Potential Role of this compound | Resulting Scaffold |
| Hantzsch Dihydropyridine Synthesis | Could serve as the β-ketoester component (often following in situ decarboxylation or esterification), reacting with an aldehyde and ammonia (B1221849). nih.gov | Dihydropyridines |
| Biginelli Reaction | Can act as the 1,3-dicarbonyl component, reacting with an aldehyde and urea/thiourea (B124793). | Dihydropyrimidinones |
| Ugi Reaction | The carboxylic acid function can act as the acid component in this four-component reaction involving an aldehyde, an amine, and an isocyanide. nih.gov | α-Acylamino Amides |
| Passerini Reaction | The carboxylic acid can participate as the acid component in this three-component reaction with a carbonyl compound and an isocyanide. | α-Acyloxy Amides |
The α-bromo group adds another layer of complexity, potentially allowing for post-MCR modifications or participating directly in the reaction sequence to create highly functionalized and unique molecular scaffolds.
Intermediate in the Synthesis of Heterocyclic Compounds
One of the most significant applications of this compound and its ester is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl-like arrangement, combined with a leaving group at the C2 position, provides a versatile template for constructing various five- and six-membered rings through condensation reactions with dinucleophiles.
The reaction of α-bromo ketones with various reagents is a cornerstone of heterocyclic synthesis. pressbooks.pubscirp.org For instance, the reaction with thiourea or thioamides is a classical method for preparing thiazole (B1198619) rings. scirp.orgacs.org Similarly, reactions with hydrazine (B178648) derivatives can yield pyrazoles or pyridazinones. researchgate.net
Examples of Heterocycle Synthesis Using the Analogous Ester:
| Reagent | Resulting Heterocycle | Reference |
| Imines (in the presence of a base) | Aziridines | uva.es |
| Thioamides | Thiazoles | scirp.org |
| Amidines/Guanidines | Imidazoles / Pyrimidines | |
| Hydrazine | Pyrazolones | researchgate.net |
| 2-amino-pyridines/pyrazines | Imidazo[1,2-a]pyridines / Imidazo[1,2-a]pyrazines | smolecule.com |
These transformations highlight the compound's role as a powerful synthon for accessing a wide array of heterocyclic systems, many of which form the core of pharmaceutical and agrochemical products.
Applications in Polymer Chemistry (e.g., as a functional monomer or cross-linker)
The application of this compound in polymer chemistry is not extensively documented in the literature. However, its structure suggests potential utility in specialized polymer synthesis. Several studies have utilized polymer-supported reagents to facilitate reactions with α-bromo ketones, but this involves using a polymer as a synthetic tool rather than incorporating the molecule into a polymer backbone. researchgate.netnih.gov
Theoretically, the molecule possesses functionalities that could be exploited in polymer science:
Functional Monomer: The carboxylic acid group could undergo polycondensation reactions to form polyesters or polyamides. The pendant bromo-keto-phenyl group would introduce specific functionality along the polymer chain, which could be used for further modifications.
Cross-linker or Grafting Agent: The reactive C-Br bond could be used for grafting the molecule onto existing polymer chains or for initiating atom transfer radical polymerization (ATRP). It could also serve as a site for cross-linking polymer chains through nucleophilic substitution reactions, thereby modifying the material's physical and chemical properties.
Despite this theoretical potential, its use as a monomer or cross-linking agent is not a reported mainstream application, and this area remains largely unexplored.
Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Insights
High-Resolution Mass Spectrometry for Product Identification and Mechanistic Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 2-bromo-3-oxo-3-phenylpropanoic acid and its transformation products. By providing an exact mass measurement, often to within a few parts per million, HRMS can unequivocally confirm the molecular formula C₉H₇BrO₃. This precision is crucial for distinguishing between isomers and identifying products in reaction mixtures, thereby shedding light on mechanistic pathways.
In fragmentation analysis, characteristic losses can be observed. For instance, the loss of a bromine radical (Br•), carbon dioxide (CO₂), or a carboxyl group (•COOH) can produce significant fragment ions. The presence of bromine is readily identifiable from the isotopic pattern created by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in a distinctive M and M+2 peak pattern. Analysis of related compounds like Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) by techniques such as LC-ESI-QQ-MS2 shows a precursor ion [M-H]⁻ at m/z 163.11, which can be used as a reference point for understanding the fragmentation of its brominated analog. massbank.eu
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the covalent framework of the molecule in solution.
While a standard one-dimensional ¹H NMR spectrum provides initial information, 2D-NMR techniques are essential for unambiguous structural assignment. reddit.com
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the proton at the C2 position (the α-carbon) and the protons on the phenyl ring if any long-range coupling exists, though this is often weak. The primary utility is to confirm which protons are neighbors within a spin system. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It provides a definitive link between the proton signal at C2 and the C2 carbon signal in the ¹³C spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.comyoutube.com It allows for the complete assembly of the molecular skeleton. For instance, the proton at C2 would show correlations to the carboxylic carbon (C1), the ketone carbon (C3), and the ipso-carbon of the phenyl ring. The protons of the phenyl ring would show correlations to C3, helping to connect the phenyl and propanoic acid moieties.
Table 1: Expected 2D-NMR Correlations for this compound
| Proton | Expected HMBC Correlations (to Carbon) | Expected HSQC Correlation (to Carbon) |
| H2 (methine) | C1 (carboxyl), C3 (ketone), Phenyl C-ipso | C2 |
| Phenyl H's | C3 (ketone), Other Phenyl C's | Respective Phenyl C's |
In the solid state, molecules can exist in different crystalline forms, or polymorphs, which can have distinct physical properties. While specific solid-state NMR (ssNMR) data for this compound is not prominently documented, studies on closely related compounds like 2,3-dibromo-3-phenylpropanoic acid have shown the existence of multiple polymorphs (orthorhombic and monoclinic). scribd.comresearchgate.net ssNMR is a powerful technique for studying these phenomena. It can distinguish between different polymorphs by detecting variations in chemical shifts and relaxation times that arise from differences in molecular packing and conformation in the crystal lattice.
This compound can exhibit keto-enol tautomerism, existing in equilibrium between the primary keto form and its corresponding enol isomer. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study processes that occur on the NMR timescale. By analyzing changes in line shape, such as the broadening and coalescence of peaks, it is possible to determine the kinetic and thermodynamic parameters of the tautomeric exchange. This provides quantitative data on the rate of interconversion and the relative stability of the keto and enol forms under different conditions.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions (if crystalline forms are available)
X-ray crystallography provides the most definitive structural information for crystalline materials, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Table 2: Crystallographic Data for a Monoclinic Polymorph of 2,3-dibromo-3-phenylpropanoic acid researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5382 (2) |
| b (Å) | 28.8640 (13) |
| c (Å) | 6.6112 (3) |
| β (°) | 111.956 (2) |
| Volume (ų) | 980.32 (7) |
| Z | 4 |
| Hydrogen Bonding | O-H···O inversion dimers |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. reddit.com
For this compound, the IR spectrum would be dominated by several key features:
O-H Stretch: A very broad absorption band typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C=O Stretches: Two distinct carbonyl stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ (if dimerized). The ketone C=O stretch would appear at a slightly different frequency, likely in the 1680-1700 cm⁻¹ range, influenced by the adjacent phenyl ring and bromine atom.
C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹, corresponding to the carbon-bromine bond.
Aromatic C-H and C=C Stretches: Bands corresponding to the phenyl group would appear around 3100-3000 cm⁻¹ (C-H) and 1600-1450 cm⁻¹ (C=C).
The position and shape of the O-H and C=O bands are particularly sensitive to hydrogen bonding. A comparison of spectra in different phases (e.g., solid vs. dilute solution) can provide strong evidence for the presence and strength of these intermolecular interactions.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if enantiomerically enriched)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. In the context of this compound, which possesses a chiral center at the C2 position, CD spectroscopy would be an invaluable tool for the analysis of its enantiomeric forms, provided that an enantiomerically enriched or pure sample is synthesized. The chirality of this compound arises from the four different substituents attached to the alpha-carbon: a bromine atom, a carboxyl group, a hydrogen atom, and a benzoyl group. This arrangement results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.
The principle of CD spectroscopy relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image spectra of equal magnitude but opposite sign. This characteristic makes CD spectroscopy a highly sensitive method for distinguishing between enantiomers and for determining the enantiomeric excess (e.e.) and absolute configuration of a chiral compound.
While specific CD spectroscopic data for this compound is not extensively documented in publicly available literature, the potential for its application is clear. The synthesis of enantiomerically enriched bromo-phenylpropanoic acid derivatives has been reported, often starting from chiral precursors like D-phenylalanine. Such synthetic strategies could theoretically be adapted to produce enantiomerically enriched samples of this compound.
Should an enantiomerically enriched sample be obtained, its analysis by CD spectroscopy would involve dissolving the compound in a suitable transparent solvent and measuring its CD spectrum over a range of wavelengths, typically in the ultraviolet region where the chromophores of the molecule absorb. The resulting spectrum, a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) versus wavelength, would provide a unique fingerprint for that specific enantiomer.
The chromophores in this compound, namely the phenyl ring of the benzoyl group and the carbonyl groups, are expected to give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center, thus allowing for the determination of the absolute configuration by comparing the experimental spectrum with theoretical calculations or with spectra of structurally related compounds of known configuration.
Furthermore, the intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. This relationship allows for the quantitative determination of the enantiomeric purity of a sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the enantiomeric excess can be accurately calculated.
In mechanistic studies, CD spectroscopy could be employed to monitor the stereochemical outcome of reactions involving this compound. For instance, if this compound were used as a chiral building block in a subsequent synthetic step, CD spectroscopy could be used to track the retention or inversion of stereochemistry at the C2 center, providing crucial insights into the reaction mechanism.
The table below outlines the key chemical compounds relevant to the discussion of the chiral analysis of this compound.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry-Compliant Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. Future research should prioritize the development of more sustainable methods for the synthesis of 2-bromo-3-oxo-3-phenylpropanoic acid and its derivatives.
Conventional syntheses of α-keto acids can involve hazardous reagents and generate significant waste. mdpi.com Greener alternatives could focus on several key areas:
Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Catalytic Approaches: Employing catalytic amounts of reagents in place of stoichiometric ones to minimize waste. For instance, the use of recyclable, bifunctional iron nanocomposites has been shown to be effective in the oxidation of alkenes to α-keto acids using TBHP (tert-butyl hydroperoxide) as the oxidant. organic-chemistry.orgorganic-chemistry.org Similarly, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols presents a green route to α-ketoesters. organic-chemistry.org
Renewable Feedstocks: Investigating the synthesis of the target molecule or its precursors from renewable biomass sources, aligning with the principles of a circular economy. mdpi.com
| Green Synthesis Approach | Potential Application to this compound |
| Catalytic Oxidation | Development of recyclable catalysts for the direct oxidation of a suitable phenyl-substituted precursor. |
| Aqueous-Phase Synthesis | Exploration of water as a solvent for key synthetic steps, potentially in the presence of phase-transfer catalysts. |
| Photocatalysis | Utilization of visible light and a photosensitizer for the synthesis, offering a mild and sustainable energy source. organic-chemistry.org |
Exploration of Organocatalytic and Biocatalytic Transformations for Enantioselective Synthesis
The presence of a stereocenter at the α-position of this compound makes the development of enantioselective synthetic methods a critical research direction. Organocatalysis and biocatalysis offer powerful tools to achieve high levels of stereocontrol, often under mild and environmentally benign conditions.
Organocatalysis has emerged as a major pillar of asymmetric synthesis. The application of chiral organocatalysts to the synthesis of β-keto esters and related structures is well-documented and provides a strong foundation for future work on this compound. acs.org For example, photo-organocatalytic enantioselective α-hydroxylation of β-keto esters and amides has been achieved with good enantiopurity using phase-transfer catalysis. rsc.org
Biocatalysis , the use of enzymes or whole-cell systems, offers unparalleled selectivity. The enzymatic synthesis of α-keto acids from L-amino acids is an established approach. mdpi.com Furthermore, the bio-reduction of β-keto compounds to their corresponding chiral β-hydroxy derivatives is a well-known transformation, as demonstrated in the synthesis of the antiepileptic drug cenobamate through the bio-reduction of a β-ketotetrazole. nih.gov A transamination-like reaction catalyzed by leucine (B10760876) dehydrogenase has also been developed for the co-synthesis of α-amino acids and α-keto acids. mdpi.com
| Catalytic System | Potential Transformation | Expected Outcome |
| Chiral Organocatalyst | Asymmetric bromination of a β-keto acid precursor. | Enantiomerically enriched this compound. |
| Hydrolase Enzyme | Kinetic resolution of a racemic ester of this compound. | Separation of enantiomers. |
| Oxidoreductase Enzyme | Enantioselective reduction of the keto group. | Chiral 2-bromo-3-hydroxy-3-phenylpropanoic acid. |
Expansion of Reactivity Profile towards Novel Rearrangements and Cycloadditions
The rich functionality of this compound, featuring a carboxylic acid, a ketone, and a bromine atom at a chiral center, makes it a prime candidate for exploring novel chemical transformations.
Rearrangement reactions could offer pathways to complex molecular architectures. The Favorskii rearrangement, common for α-halo ketones, could potentially be triggered under basic conditions, leading to ring-contracted products. Furthermore, ester homologation via the rearrangement of α-bromo α-keto dianions has been reported, suggesting that related transformations could be developed for this keto acid. acs.org Catalytic enantioselective Claisen rearrangements of O-allyl β-ketoesters have also been achieved, indicating the potential for similar sigmatropic rearrangements. nih.gov
Cycloaddition reactions represent another fertile ground for investigation. The dicarbonyl moiety could participate as a dienophile or, after enolization, as part of a diene system in Diels-Alder reactions. Organocatalyzed [4+2] cycloaddition reactions of α,β-unsaturated ketones have been successfully employed to access complex spirocyclic systems. rsc.org The development of similar cycloadditions starting from derivatives of this compound could lead to novel heterocyclic frameworks.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often benefits from the adoption of continuous manufacturing processes. Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation.
The synthesis of related α-halo ketones and β-keto esters has been successfully demonstrated in flow reactors. acs.orgnih.gov For instance, a continuous flow process for the multistep synthesis of α-halo ketones from N-protected amino acids has been developed. acs.org This suggests that the synthesis of this compound could be adapted to a flow-based system, potentially improving yield, purity, and safety, especially when handling hazardous reagents.
Automated synthesis platforms , which integrate robotics and software control, can accelerate the discovery and optimization of new reactions and molecules. An automated, one-pot radiosynthesis of 1-[(11)C]acetoacetic acid has been developed, highlighting the feasibility of automating the synthesis of keto acids. nih.gov Applying such platforms to the study of this compound could enable high-throughput screening of reaction conditions and catalysts, rapidly mapping its reactivity and identifying optimal synthetic routes.
Advanced Computational Modeling for Predictive Reactivity and Material Design
In recent years, computational chemistry has become an indispensable tool in chemical research, offering insights that can guide experimental work. For this compound, advanced computational modeling can be leveraged in several key areas.
Predictive Reactivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting the feasibility of new transformations. up.ac.zamdpi.com Such studies can help to understand the regioselectivity and stereoselectivity of reactions, guiding the choice of catalysts and reaction conditions. Computational studies on the α-functionalization of ketones have demonstrated the power of this approach to increase chemoselectivity. mdpi.com
Material Design: Machine learning (ML) and other data-driven approaches are increasingly used to predict the properties of molecules and materials. researchgate.netresearchgate.net By generating a computational library of derivatives of this compound and calculating their physicochemical properties, it may be possible to identify candidates with desirable characteristics for specific applications, such as in organic electronics or as bioactive molecules. iitgn.ac.inacs.orgnih.gov Computational analysis of the reactivity and ADME (absorption, distribution, metabolism, and excretion) properties of β-keto esters has been used to guide the design of new antibacterial compounds. mdpi.com
| Computational Method | Application Area | Potential Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding the transition states and energetics of novel rearrangements and cycloadditions. up.ac.za |
| Molecular Dynamics (MD) Simulations | Catalyst-Substrate Interactions | Elucidating the binding modes of organocatalysts or enzymes with the substrate to explain and predict stereochemical outcomes. |
| Machine Learning (ML) | Property Prediction | Screening virtual libraries of derivatives for desired electronic, optical, or biological properties. researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-3-oxo-3-phenylpropanoic acid, and how can intermediates be purified?
- Methodology : A common approach involves bromination of 3-oxo-3-phenylpropanoic acid derivatives. For instance, α-bromo acid chlorides can be synthesized via thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄), as demonstrated for structurally similar compounds (e.g., 2-bromo-3-phenylpropanoyl chloride) . Purification typically employs recrystallization or column chromatography using silica gel.
- Key Considerations : Monitor reaction progress via TLC and confirm product identity using melting point analysis and NMR spectroscopy.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Focus on signals for the ketone (δ ~200-220 ppm in ¹³C NMR), bromine-substituted carbon (δ ~30-40 ppm), and aromatic protons (δ ~7.0-7.5 ppm). Compare with NIST reference data for related bromophenylpropanoic acids .
- IR : Identify the carbonyl stretch (~1700-1750 cm⁻¹) and carboxylic acid O-H stretch (~2500-3000 cm⁻¹).
- MS : Expect a molecular ion peak at m/z 243 (C₉H₇BrO₃) with fragmentation patterns consistent with bromine loss .
Q. What safety protocols are critical for handling brominated aromatic acids in the laboratory?
- Guidelines :
- Use fume hoods to avoid inhalation of volatile brominated intermediates.
- Wear nitrile gloves and eye protection due to potential skin/eye irritation, as highlighted in safety data for structurally related compounds (e.g., 3-(4-bromophenyl)propanoic acid) .
- Store under inert atmosphere to prevent degradation of the acid chloride intermediates .
Advanced Research Questions
Q. How do substituent effects (e.g., bromine position) influence the reactivity of 3-oxo-3-phenylpropanoic acid derivatives in nucleophilic substitution reactions?
- Methodology :
- Compare reaction kinetics of 2-bromo vs. 3-bromo isomers using DFT calculations to evaluate electronic effects (e.g., Hammett parameters).
- Experimental validation via SN2 reactions with nucleophiles (e.g., amines) under controlled conditions. Data from substituted phenylpropanoic acids (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) suggest bromine position significantly impacts reaction rates .
Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?
- Analytical Strategy :
- Conduct pH-dependent stability studies using HPLC to track degradation products (e.g., hydrolysis to 3-oxo-3-phenylpropanoic acid).
- Cross-reference with studies on analogous compounds (e.g., 3-bromopyruvic acid hydrate), which show instability in alkaline conditions due to keto-enol tautomerism .
Q. What computational tools are suitable for predicting the tautomeric behavior of this compound?
- Approach :
- Use Gaussian or ORCA software for quantum mechanical calculations to model keto-enol equilibria.
- Compare with experimental IR and NMR data to validate computational models. Studies on α-bromo ketones (e.g., bromopyruvic acid) indicate strong correlation between computed and observed tautomeric ratios .
Q. How can synthetic byproducts (e.g., diastereomers or regioisomers) be systematically identified and separated?
- Separation Techniques :
- Employ chiral HPLC columns for enantiomeric resolution.
- Use 2D NMR (e.g., COSY, NOESY) to differentiate regioisomers. For example, studies on 2-amino-3-(nitrophenyl)propanoic acid derivatives demonstrate the utility of NOESY in assigning stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
